1-Cyclopropylindol-5-amine
Description
1-Cyclopropylindol-5-amine is a heterocyclic compound featuring an indole core substituted with a cyclopropyl group at the 1-position and an amine group at the 5-position. The indole scaffold is widely recognized for its biological relevance, often serving as a pharmacophore in medicinal chemistry. The cyclopropyl moiety may enhance metabolic stability and influence binding interactions due to its rigid, three-membered ring structure .
Properties
IUPAC Name |
1-cyclopropylindol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c12-9-1-4-11-8(7-9)5-6-13(11)10-2-3-10/h1,4-7,10H,2-3,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRMKLRKVAWCWBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=CC3=C2C=CC(=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations:
Molecular Weight and Solubility: Indole/indazole derivatives (e.g., 1-(1-Methylindol-5-yl)cyclopropan-1-amine, MW 186.25) exhibit higher molecular weights compared to pyrrolidine analogs (e.g., 1-Cyclopropylpyrrolidin-3-amine, MW 126.20) due to the aromatic indole ring .
Thermal Stability :
- Predicted boiling points for indole derivatives (e.g., 343.4°C for 1-(1-Methylindol-5-yl)cyclopropan-1-amine) suggest higher thermal stability compared to smaller heterocycles like pyrrolidine .
Acidity/Basicity :
Common Trends:
- Fire Hazards: Nitrogen-containing heterocycles may release toxic gases (e.g., NOx, CO) during combustion .
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